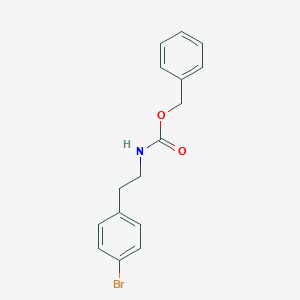
4-(2-formylphenyl)benzoic Acid
説明
4-(2-formylphenyl)benzoic Acid is a chemical compound with the molecular formula C14H10O3 . It contains a total of 28 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 4-(2-formylphenyl)benzoic Acid includes a carboxylic acid group, an aldehyde group, and two phenyl rings . The molecule has a total of 28 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
4-(2-formylphenyl)benzoic Acid has a molecular weight of 226.23 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor counts . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 226.062994177 g/mol . The topological polar surface area is 54.4 Ų .科学的研究の応用
Chemical Properties and Applications
4-(2-formylphenyl)benzoic acid and its derivatives are key subjects of investigation due to their versatile applications in chemical synthesis and potential for creating advanced materials. This compound's structural components, such as the benzoic acid moiety and formyl group, provide a reactive platform for developing functional materials, highlighting its significance in material chemistry.
In the realm of synthetic chemistry, 4-(2-formylphenyl)benzoic acid serves as a precursor for synthesizing various heterocyclic scaffolds, including thiazole and thiazolidinone derivatives. These scaffolds exhibit notable antibacterial activity, demonstrating the compound's utility in developing antimicrobial agents (Abdel‐Galil, E. B. Moawad, El‐Mekabaty, & Said, 2018)[https://consensus.app/papers/synthesis-characterization-activity-thiazole-abdel‐galil/86c26aed9af255858cc4fdad7c654a12/?utm_source=chatgpt].
Environmental Interactions and Stability
The stability of formylphenol compounds, including those related to 4-(2-formylphenyl)benzoic acid, has been studied to understand their behavior and transformations in various conditions. These investigations provide insights into the stability and reactivity of such compounds, essential for designing more efficient and robust materials (Gomes, 2009)[https://consensus.app/papers/theoretical-study-stability-formylphenol-compounds-gomes/2a28bc6b432a5103bc29c28e762884cc/?utm_source=chatgpt].
Advanced Materials Development
The study of 4-(2-formylphenyl)benzoic acid and its derivatives extends into the development of advanced materials, such as liquid crystals and solar cell components. The compound's structural versatility allows for the synthesis of intermediates crucial for ferroelectric and antiferroelectric liquid crystals, highlighting its importance in the field of materials science (Qing, 2000)[https://consensus.app/papers/synthesis-alkoxybiphenyl-carbonyloxy-benzoic-acid-qing/a20ec09b6a8d5243aab80033d3d03133/?utm_source=chatgpt].
Photophysical Properties
The photophysical properties of lanthanide coordination compounds with derivatives of 4-(2-formylphenyl)benzoic acid have been explored to assess the influence of electron-donating and withdrawing groups on luminescent properties. This research underscores the potential of 4-(2-formylphenyl)benzoic acid derivatives in tuning the photophysical characteristics of luminescent materials, offering pathways to novel optical applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010)[https://consensus.app/papers/synthesis-structures-lanthanide-4benzyloxy-benzoates-sivakumar/9efff45cccf35a419b2df1314787813f/?utm_source=chatgpt].
作用機序
Target of Action
Benzoic acid derivatives are known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that carboxylic acids, such as benzoic acid, can undergo reactions involving nucleophilic acyl substitution . This involves the replacement of the –OH group of the acid with a better leaving group, enhancing the reactivity of the compound .
Biochemical Pathways
The biosynthesis of benzoic acid derivatives, including 4-(2-formylphenyl)benzoic Acid, involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of phenolic compounds in plants . Benzoic acids are the building blocks of most of the phenolic compounds in foods .
Pharmacokinetics
It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Benzoic acid derivatives are known to have various effects, including antimicrobial properties .
Safety and Hazards
The safety data sheet for a similar compound, Benzoic acid, indicates that it can cause skin irritation and serious eye damage . It can also cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
4-(2-formylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKIOKGQNVOJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374690 | |
| Record name | 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-formylphenyl)benzoic Acid | |
CAS RN |
205871-49-4 | |
| Record name | 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205871-49-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)



![1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B112186.png)





![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)

